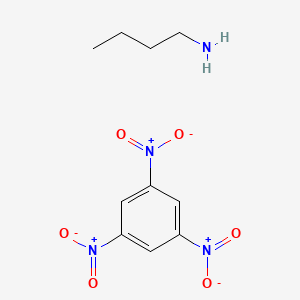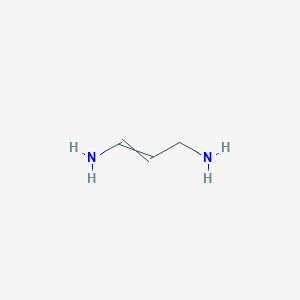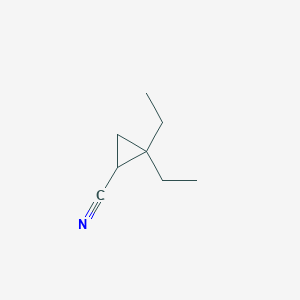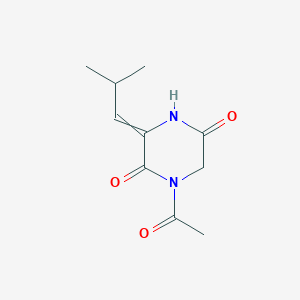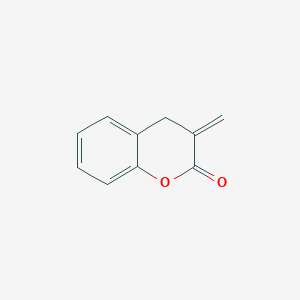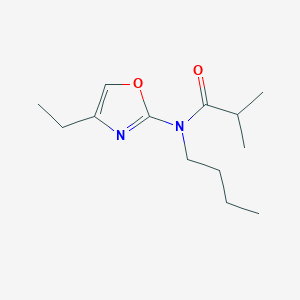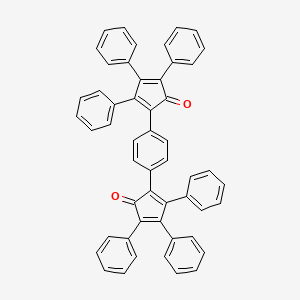
2,2'-(1,4-Phenylene)bis(3,4,5-triphenylcyclopenta-2,4-dien-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1,4-Phenylene)bis(3,4,5-triphenylcyclopenta-2,4-dien-1-one): is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central 1,4-phenylene group flanked by two cyclopenta-2,4-dien-1-one moieties, each substituted with three phenyl groups. The intricate structure of this compound makes it a subject of interest in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1,4-Phenylene)bis(3,4,5-triphenylcyclopenta-2,4-dien-1-one) typically involves multi-step organic reactions. One common method involves the condensation of 1,4-phenylenediamine with 3,4,5-triphenylcyclopenta-2,4-dien-1-one under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, and an organic solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-(1,4-Phenylene)bis(3,4,5-triphenylcyclopenta-2,4-dien-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro, sulfo, or halo derivatives, depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2,2’-(1,4-Phenylene)bis(3,4,5-triphenylcyclopenta-2,4-dien-1-one) is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Medicine: The compound’s potential medicinal applications are still under investigation. its structural similarity to other bioactive molecules suggests it could be explored for drug development.
Industry: In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors, due to its conjugated system and potential electronic properties.
Mécanisme D'action
The mechanism of action of 2,2’-(1,4-Phenylene)bis(3,4,5-triphenylcyclopenta-2,4-dien-1-one) is not fully understood. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The compound’s conjugated system may allow it to participate in electron transfer processes, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
- 4,4’-(1,4-Phenylene)bis(2,3,5-triphenylcyclopenta-2,4-dienone)
- 2,2’-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- Oxazole, 2,2’-(1,4-phenylene)bis[4-methyl-5-phenyl-]
Uniqueness: 2,2’-(1,4-Phenylene)bis(3,4,5-triphenylcyclopenta-2,4-dien-1-one) stands out due to its highly conjugated structure and the presence of multiple phenyl groups. This unique arrangement imparts distinct electronic properties, making it a valuable compound for research in organic electronics and materials science.
Propriétés
Numéro CAS |
53905-72-9 |
|---|---|
Formule moléculaire |
C52H34O2 |
Poids moléculaire |
690.8 g/mol |
Nom IUPAC |
2-[4-(5-oxo-2,3,4-triphenylcyclopenta-1,3-dien-1-yl)phenyl]-3,4,5-triphenylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C52H34O2/c53-51-47(39-27-15-5-16-28-39)43(35-19-7-1-8-20-35)45(37-23-11-3-12-24-37)49(51)41-31-33-42(34-32-41)50-46(38-25-13-4-14-26-38)44(36-21-9-2-10-22-36)48(52(50)54)40-29-17-6-18-30-40/h1-34H |
Clé InChI |
CEQXMUDITQXHDT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=CC=C3)C4=CC=C(C=C4)C5=C(C(=C(C5=O)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


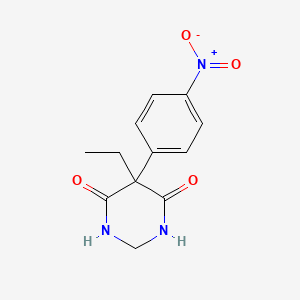
![4-Oxo-7-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14628716.png)
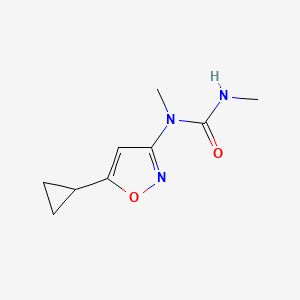
![Diethyl [(hydroxyimino)(phenyl)methyl]phosphonate](/img/structure/B14628725.png)

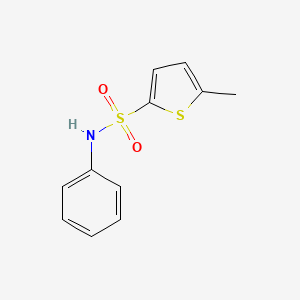
![3-[(2,6-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14628747.png)
